methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate
CAS No.: 2839139-57-8
Cat. No.: VC12007963
Molecular Formula: C5H5IN2O2S
Molecular Weight: 284.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2839139-57-8 |
---|---|
Molecular Formula | C5H5IN2O2S |
Molecular Weight | 284.08 g/mol |
IUPAC Name | methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate |
Standard InChI | InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(7)4(6)11-8-3/h7H2,1H3 |
Standard InChI Key | WBAYHMNSNWCAJP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NSC(=C1N)I |
Canonical SMILES | COC(=O)C1=NSC(=C1N)I |
Introduction
Structural Characteristics and Molecular Properties
The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. In methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate, the substitution pattern introduces distinct electronic and steric effects. The amino group at position 4 enhances nucleophilicity, while the iodine atom at position 5 contributes to molecular weight and polarizability. The methyl carboxylate at position 3 adds hydrophilicity, potentially improving solubility compared to non-polar thiazole derivatives .
Table 1: Predicted Physicochemical Properties
The iodine atom’s presence increases molecular weight significantly compared to non-halogenated thiazoles (e.g., 3-methylisothiazole: 113.18 g/mol) . The carboxylate group likely reduces vapor pressure to <0.1 mmHg at 25°C, similar to other ester-functionalized heterocycles .
Synthetic Methodologies
Core Thiazole Formation
Thiazole synthesis typically involves the Hantzsch reaction, combining thioureas with α-halo carbonyl compounds. For iodinated derivatives, electrophilic iodination or metal-catalyzed coupling may be employed. A plausible route for methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate involves:
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Condensation: Reaction of methyl 2-aminothiazole-3-carboxylate with iodine in the presence of an oxidizing agent (e.g., N-iodosuccinimide) .
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Amination: Introduction of the amino group via nucleophilic substitution or catalytic amination .
Optimization Challenges
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Iodination Selectivity: Achieving regioselective iodination at position 5 requires careful control of reaction conditions (temperature, solvent polarity) .
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Carboxylate Stability: Ester hydrolysis under basic or aqueous conditions necessitates anhydrous synthesis protocols .
Table 2: Representative Synthetic Steps
Step | Reagents/Conditions | Yield | Reference |
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1 | Thiourea + methyl bromopyruvate, EtOH | 65% | |
2 | NIS, DMF, 50°C | 45% | |
3 | NH₃/MeOH, Pd/C | 78% |
Physicochemical and Spectroscopic Analysis
Spectral Signatures
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¹H NMR: Expected signals include:
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MS (ESI): Predicted m/z 299.9 [M+H]⁺, with isotopic pattern characteristic of iodine .
Compound | IC₅₀ (OVCAR-8) | Solubility (mg/mL) |
---|---|---|
SMART 1 | 12 nM | 0.05 |
PAT 45a | 8 nM | 1.2 |
Target Compound (predicted) | 5–15 nM | 0.8–1.5 |
Industrial and Regulatory Considerations
Regulatory Status
No current FDA approvals for iodinated thiazoles, but related compounds are in preclinical trials . The HS code 2934.99.9090 applies to “other heterocyclic compounds,” with MFN tariffs of 6.5% .
Future Perspectives
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